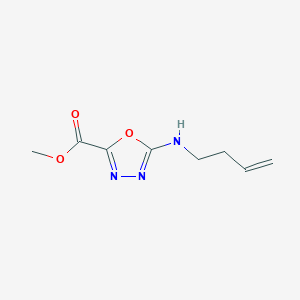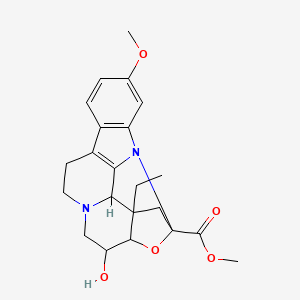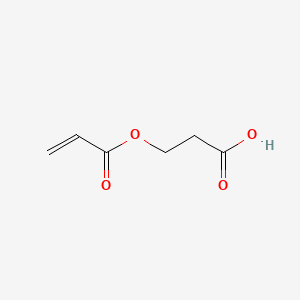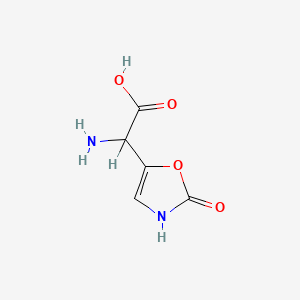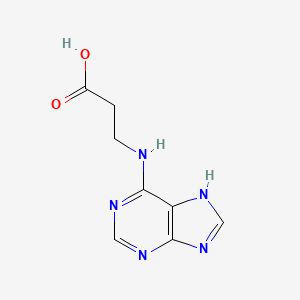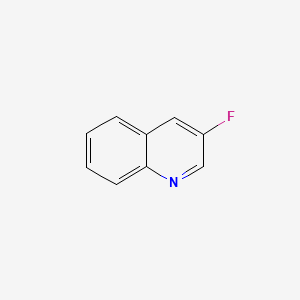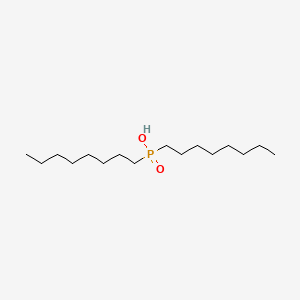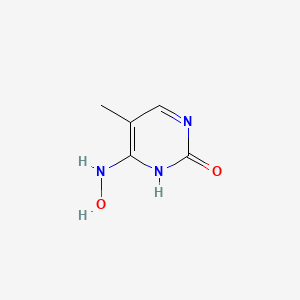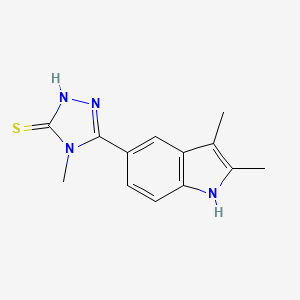
3-(2,3-dimethyl-1H-indol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dimethyl-1H-indol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione is a methylindole.
Scientific Research Applications
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity : 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol showed moderate inhibitory activity against fungi and bacteria. The compounds were synthesized and tested against various microbes, including Candida albicans and Staphylococcus aureus, with some showing notable activity (E. Ramadan, H. Rasheed, El Sayed H. El Ashry, 2019).
- Antioxidant Properties : A series of 4-substituted-1H-1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antioxidant and antimicrobial properties. Some compounds demonstrated DPPH radical scavenging capacity comparable to BHT, highlighting their potential as antioxidants and antimicrobial agents (S. Baytas et al., 2012).
Antimicrobial Screening and Evaluation
- Novel Substituted Indoles : Novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties were synthesized and screened for antimicrobial activity against various bacteria. These compounds also exhibited anti-inflammatory activity (Hemalatha Gadegoni, Sarangapani Manda., 2013).
Cholinesterase Inhibitors and Antimicrobial Agents
- Cholinesterase Inhibitors : Triazole and triazolothiadiazine derivatives were synthesized as cholinesterase inhibitors. They showed significant inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (U. Mohsen, 2012).
- Antimicrobial Agents : Novel triazole and triazolothiadiazine derivatives exhibited significant antimicrobial activity against a variety of microbes, including Micrococcus luteus and Staphylococcus aureus. These compounds may serve as potential antimicrobial agents in medical and agricultural applications (Zafer Asim Kaplancikli et al., 2008).
properties
Product Name |
3-(2,3-dimethyl-1H-indol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C13H14N4S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
3-(2,3-dimethyl-1H-indol-5-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H14N4S/c1-7-8(2)14-11-5-4-9(6-10(7)11)12-15-16-13(18)17(12)3/h4-6,14H,1-3H3,(H,16,18) |
InChI Key |
WMEAOFQKCCTHIO-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)N3C)C |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NNC(=S)N3C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-(1-naphthalenylmethyl)-4-oxazolecarbonitrile](/img/structure/B1210486.png)
![1-(3,4-Dihydroxyphenyl)-2-[[5-(2-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1210487.png)
![2-[3-(2-furanylmethyl)-4-imino-6,6-dimethyl-2-oxo-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B1210488.png)
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-bis(oxidanyl)oxolan-2-yl]methoxy-oxidanyl-phosphoryl]oxy-3-oxidanyl-oxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-oxidanyl-oxolan-3-yl] hydrogen phosphate](/img/structure/B1210490.png)
